molecular formula C10H6BrNOS2 B10882107 (5E)-5-(3-bromobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5E)-5-(3-bromobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B10882107
M. Wt: 300.2 g/mol
InChI Key: OTYMLMRHOPDJMX-VMPITWQZSA-N
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Description

5-[(3-BROMOPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE: is a heterocyclic compound that contains both thiazole and thione functional groups. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-BROMOPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the reaction mixture is heated under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-BROMOPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Substituted thiazolones with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: Explored as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Used as a probe to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 5-[(3-BROMOPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with biological targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-BROMOPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE: Similar structure but with a bromine atom at the para position.

    5-[(3-CHLOROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE: Chlorine atom instead of bromine.

    5-[(3-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE: Methoxy group instead of bromine.

Uniqueness

The presence of the bromine atom at the meta position in 5-[(3-BROMOPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents or substitution patterns.

Properties

Molecular Formula

C10H6BrNOS2

Molecular Weight

300.2 g/mol

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H6BrNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+

InChI Key

OTYMLMRHOPDJMX-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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